molecular formula C16H16ClNO B11850711 4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 110014-07-8

4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11850711
CAS No.: 110014-07-8
M. Wt: 273.75 g/mol
InChI Key: VFZJLXWOSWJVOE-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, an acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid . The intermediate compounds are then subjected to further reactions, including oxidation and cyclization, to form the desired tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the combination of a chloro and methoxy group on the phenyl ring and the tetrahydroisoquinoline core

Properties

CAS No.

110014-07-8

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H16ClNO/c1-19-16-7-6-11(8-15(16)17)14-10-18-9-12-4-2-3-5-13(12)14/h2-8,14,18H,9-10H2,1H3

InChI Key

VFZJLXWOSWJVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC3=CC=CC=C23)Cl

Origin of Product

United States

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